N-(2,4-dimethylphenyl)pyridine-2-carbothioamide
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Overview
Description
N-(2,4-dimethylphenyl)pyridine-2-carbothioamide: is an organic compound with the molecular formula C14H14N2S It is known for its unique structure, which includes a pyridine ring and a carbothioamide group attached to a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)pyridine-2-carbothioamide typically involves the reaction of 2,4-dimethylphenylamine with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride. The resulting intermediate is then treated with hydrogen sulfide or a thiol to form the carbothioamide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dimethylphenyl)pyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbothioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: N-(2,4-dimethylphenyl)pyridine-2-carbothioamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases where enzyme inhibition is a viable strategy. Its interactions with specific molecular targets are of interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)pyridine-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding, or allosteric inhibition, where the compound binds to a different site on the enzyme, causing a conformational change that reduces its activity.
Comparison with Similar Compounds
- N-(2,6-dimethylphenyl)pyridine-2-carboxamide
- N-(2,4-dimethylphenyl)pyridine-2-carboxamide
Comparison: N-(2,4-dimethylphenyl)pyridine-2-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties compared to its carboxamide analogs. The carbothioamide group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it a more potent inhibitor in certain biochemical assays.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)pyridine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-10-6-7-12(11(2)9-10)16-14(17)13-5-3-4-8-15-13/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWLGOPNAWCYAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)C2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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